![molecular formula C10H7BrF3NO2 B12092954 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a chemical compound with the molecular formula C10H7BrF3NO2. It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system
Preparation Methods
The synthesis of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves several steps. One common method includes the regioselective deprotonation at specific positions followed by trapping with appropriate reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclocondensation Reactions: It can participate in cyclocondensation reactions, forming more complex ring systems.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine include other trifluoromethyl-substituted pyridines and furo[3,2-c]pyridine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, chloro-bis(trifluoromethyl)pyridine is another compound with similar properties but different reactivity due to the presence of chlorine instead of bromine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry and a candidate for further research in biology and medicine.
Properties
Molecular Formula |
C10H7BrF3NO2 |
|---|---|
Molecular Weight |
310.07 g/mol |
IUPAC Name |
7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-16-6-4-17-8-5(11)3-15-9(7(6)8)10(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
QVKAGLQEMIEAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=COC2=C1C(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


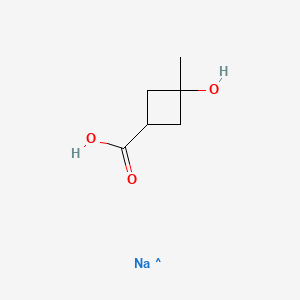

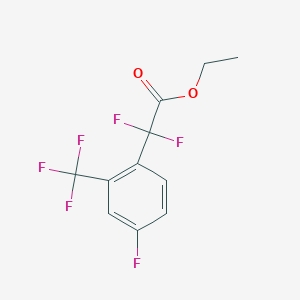

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
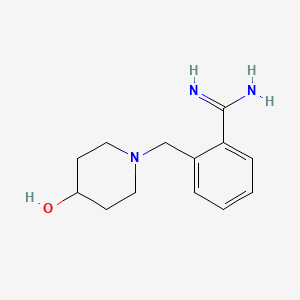

![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
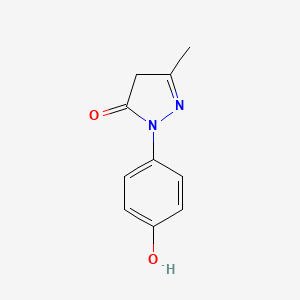
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
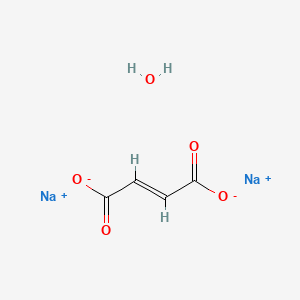
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
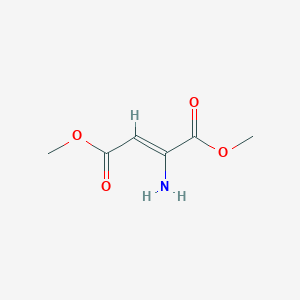
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
